![molecular formula C13H20ClNO3 B15342859 (Z)-7-chloro-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B15342859.png)
(Z)-7-chloro-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-(S)-7-Chloro-2-(2,2-dimethyl-cyclopropanecarboxamido)-2-heptenoic acid is a synthetic organic compound characterized by its unique structural features, including a cyclopropane ring and a heptenoic acid backbone
Métodos De Preparación
The synthesis of (Z)-(S)-7-Chloro-2-(2,2-dimethyl-cyclopropanecarboxamido)-2-heptenoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the cyclopropane ring through a cyclopropanation reaction, followed by the introduction of the chloro and carboxamido groups. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group in the compound can undergo substitution reactions with different nucleophiles to form various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. .
Aplicaciones Científicas De Investigación
(Z)-(S)-7-Chloro-2-(2,2-dimethyl-cyclopropanecarboxamido)-2-heptenoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals
Mecanismo De Acción
The mechanism of action of (Z)-(S)-7-Chloro-2-(2,2-dimethyl-cyclopropanecarboxamido)-2-heptenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interactions with key proteins .
Comparación Con Compuestos Similares
When compared to other similar compounds, (Z)-(S)-7-Chloro-2-(2,2-dimethyl-cyclopropanecarboxamido)-2-heptenoic acid stands out due to its unique structural features and potential applications. Similar compounds include:
2,2-Dimethylcyclopropanecarboxylic acid: Shares the cyclopropane ring but lacks the heptenoic acid backbone.
Cyclopropane carboxylic acid derivatives: These compounds have variations in their functional groups and side chains, leading to different chemical and biological properties
Propiedades
Fórmula molecular |
C13H20ClNO3 |
|---|---|
Peso molecular |
273.75 g/mol |
Nombre IUPAC |
(Z)-7-chloro-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid |
InChI |
InChI=1S/C13H20ClNO3/c1-13(2)8-9(13)11(16)15-10(12(17)18)6-4-3-5-7-14/h6,9H,3-5,7-8H2,1-2H3,(H,15,16)(H,17,18)/b10-6- |
Clave InChI |
OTSSACCOAAGLRY-POHAHGRESA-N |
SMILES isomérico |
CC1(CC1C(=O)N/C(=C\CCCCCl)/C(=O)O)C |
SMILES canónico |
CC1(CC1C(=O)NC(=CCCCCCl)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


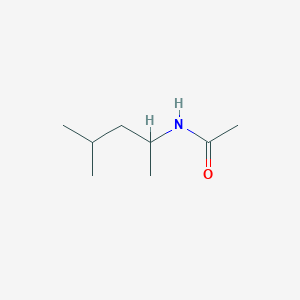
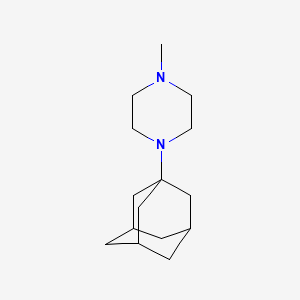

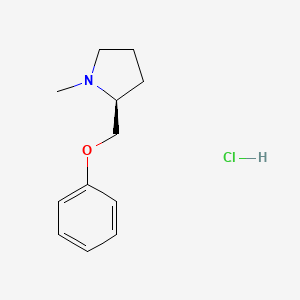
![S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate](/img/structure/B15342823.png)
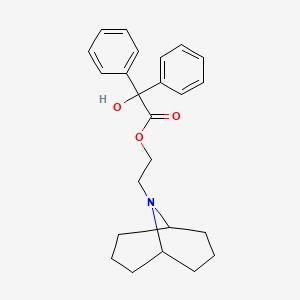
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde](/img/structure/B15342829.png)
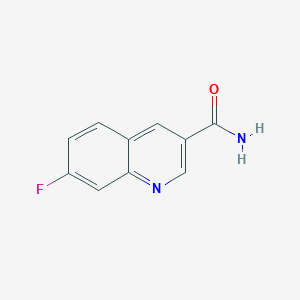
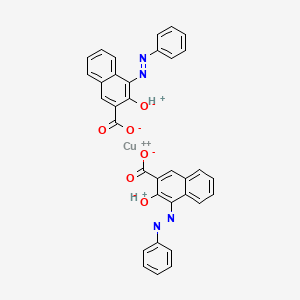
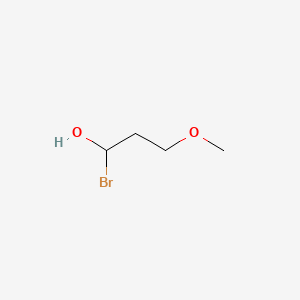
![5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15342852.png)

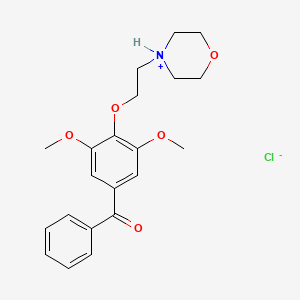
![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile](/img/structure/B15342865.png)
